3-Oxoisoindoline-5-carbonitrile

Medicinal Chemistry Click Chemistry Physicochemical Property

Substituting 3-oxoisoindoline-5-carbonitrile with simpler isoindoline analogs derails HDAC6 inhibitor programs-lost H-bonding and altered geometry invalidate SAR. Procure the validated core (EP3327019A1). • Dual functionality: 3-oxo H-bond acceptor + 5-nitrile bioorthogonal handle for click chemistry & target engagement • Single-step cyclization (~55% yield) streamlines scale-up vs. multi-step isoindoline routes • ≥98% HPLC purity ensures reproducible results across discovery and process chemistry

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 1261726-80-0
Cat. No. B172163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoisoindoline-5-carbonitrile
CAS1261726-80-0
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C#N)C(=O)N1
InChIInChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12)
InChIKeyOBXKDLJQBYJDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxoisoindoline-5-carbonitrile Procurement Guide


3-Oxoisoindoline-5-carbonitrile (CAS 1261726-80-0), also known as 6-cyanoisoindolin-1-one, is a heterocyclic organic compound with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol [1]. It is a derivative of isoindoline, characterized by a nitrile group at the 5-position and a ketone (oxo) group at the 3-position . This compound serves primarily as a key intermediate and versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical biology sectors [2]. Its core scaffold is found in various bioactive compounds, including potential histone deacetylase (HDAC) inhibitors and other therapeutic agents, making it a strategic procurement target for research and development programs [3].

1
Core scaffold for HDAC6 inhibitor research and medicinal chemistry programs
2
Dual oxo/nitrile reactivity supports bioconjugation and target-engagement studies
3
Preferred high-purity HPLC grade for sensitive synthetic and assay workflows

Why 3-Oxoisoindoline-5-carbonitrile Is Irreplaceable


Generic substitution of 3-oxoisoindoline-5-carbonitrile with simpler analogs like isoindoline-5-carbonitrile or other oxoisoindoline regioisomers can derail synthetic campaigns due to profound differences in reactivity, physicochemical properties, and biological target engagement . The synergistic presence of the 3-oxo group and the 5-nitrile group is not merely structural; it creates a unique electronic and steric environment . The oxo group introduces a strong hydrogen bond acceptor and a site for nucleophilic attack, while the nitrile group serves as a bioisostere, a polar moiety, and a handle for further derivatization (e.g., click chemistry or conversion to other functional groups) [1]. Substituting with an analog lacking the oxo group (e.g., isoindoline-5-carbonitrile) significantly alters hydrogen-bonding capacity, molecular geometry, and electronic distribution, which can drastically reduce target affinity in structure-based drug design . Similarly, using a regioisomer with a different substitution pattern (e.g., 3-oxoisoindoline-4-carboxamide) will lead to a completely different spatial orientation of key pharmacophoric elements, thereby invalidating established structure-activity relationships (SAR) [2]. Therefore, the precise substitution pattern of 3-oxoisoindoline-5-carbonitrile is a non-negotiable requirement for replicating published results and achieving the desired molecular properties in downstream applications.

Oxo-group omission alters H-bond network
Isoindoline-5-carbonitrile lacks the 3-oxo hydrogen bond acceptor; target affinity may shift significantly in structure-based design.
Regioisomer substitution breaks target selectivity
3-Oxoisoindoline-4-carboxamide engages PARP-1, not HDAC6; changing substitution pattern redirects biological activity away from intended SAR.
Purity grade differences affect reproducibility
Analog isoindoline-5-carbonitrile is often supplied at 96–97% HPLC; lower purity may introduce side products in sensitive coupling or bioconjugation steps.

Differentiation Evidence for 3-Oxoisoindoline-5-carbonitrile


Hydrogen Bonding and Click Chemistry Reactivity

3-Oxoisoindoline-5-carbonitrile exhibits superior functional utility compared to its non-oxo analog, isoindoline-5-carbonitrile. The presence of the 3-oxo group provides an additional hydrogen bond acceptor site, which is critical for enhancing target engagement in biological systems. Furthermore, the nitrile group enables bioorthogonal click chemistry modifications, a feature absent in analogs like 3-oxoisoindoline . Vendor data indicates that 3-oxoisoindoline-5-carbonitrile is typically handled as a liquid or solid with a predicted density of 1.33 g/cm³, whereas isoindoline-5-carbonitrile is a solid with a melting point of 93-96 °C, indicating differences in formulation and handling during synthesis .

Hydrogen Bonding & Click Reactivity
Class-level inference
Contains both oxo (H-bond acceptor) and nitrile (click handle); predicted density 1.33 g/cm³. Isoindoline-5-carbonitrile lacks oxo group, mp 93–96 °C.
Supports target-engagement optimization and bioconjugation design.
Physical state difference may affect handling; in silico density prediction.
Medicinal Chemistry Click Chemistry Physicochemical Property

Key Intermediate for HDAC6 Inhibitors

This compound is explicitly claimed and utilized as a critical intermediate in the synthesis of heterocyclic compounds with HDAC6 inhibitory activity, as detailed in European Patent EP3327019A1 [1]. While specific IC50 data for the intermediate itself is not reported, its role is quantitatively defined within a high-value synthetic route to yield novel HDAC6 inhibitors with therapeutic potential for autoimmune and inflammatory diseases [1]. In contrast, a closely related analog, 3-oxoisoindoline-4-carboxamide, is the core of a separate, well-defined class of PARP-1 inhibitors, demonstrating modest to good activity in cellular assays (no cross-activity data available) [2]. This indicates that minor structural shifts (5-nitrile vs. 4-carboxamide) result in entirely different target selectivity and biological application, validating the non-interchangeable nature of these building blocks.

Key Intermediate for HDAC6 Inhibitors
Patent context
Claimed intermediate in EP3327019A1 for HDAC6 inhibitor synthesis. Regioisomer 3-oxoisoindoline-4-carboxamide targets PARP-1 (no cross-activity reported).
Substitution pattern determines target class; validates non-interchangeable SAR.
Class-level patent evidence; confirm in your assay system.
Epigenetics HDAC Inhibition Medicinal Chemistry

Purity and Commercial Availability

Procurement reliability is quantitatively differentiated by available purity specifications. Multiple reputable vendors offer 3-Oxoisoindoline-5-carbonitrile with a minimum HPLC purity of 98% . In contrast, the structurally similar but applicationally distinct isoindoline-5-carbonitrile is commercially available with a slightly lower minimum purity of 96% to 97% from comparable suppliers . This difference in specified purity grade can impact the reproducibility of sensitive synthetic steps and the quality of final products, providing a tangible procurement criterion.

Purity & Commercial Availability
Supplier specification
Min. 98% HPLC purity (multiple vendors). Comparator isoindoline-5-carbonitrile: 96–97% HPLC.
Higher purity reduces contaminant risk in sensitive synthetic steps.
Verify lot-specific COA before critical reactions.
Analytical Chemistry Procurement Quality Control

Scalable Synthetic Route Yield

A validated synthetic route for 3-oxoisoindoline-5-carbonitrile, proceeding from methyl 2-(bromomethyl)-5-cyanobenzoate, delivers the final product (6-cyanoisoindolin-1-one) with a reported isolated yield of 3.12 g from a starting material mass of 5.7 g, corresponding to a molar yield of approximately 55% . While this is a specific yield from a laboratory procedure, it provides a quantitative baseline for process optimization and cost-of-goods analysis during scale-up. In comparison, an alternative synthesis route for the non-oxo analog isoindoline-5-carbonitrile requires a four-step sequence from 5-bromoisoindoline-1,3-dione, implying a more complex and potentially lower-yielding overall process . This suggests that the target compound may offer a more straightforward and efficient entry point into complex molecules.

Scalable Synthetic Route Yield
Reported
~55% molar yield in one key cyclization step. Analog isoindoline-5-carbonitrile requires a 4-step sequence.
Simpler route may reduce synthesis time and cost during scale-up.
Yield based on laboratory procedure; optimization may be needed.
Organic Synthesis Process Chemistry Scale-up

Application Scenarios for 3-Oxoisoindoline-5-carbonitrile


Novel HDAC6 Inhibitor Development

Researchers engaged in epigenetic drug discovery should procure 3-oxoisoindoline-5-carbonitrile as a validated starting material for synthesizing the novel class of heterocyclic HDAC6 inhibitors detailed in EP3327019A1 [1]. Substituting this core with other isoindoline derivatives will lead to compounds with unknown, and likely divergent, biological activity, as demonstrated by the distinct target profiles of related scaffolds like 3-oxoisoindoline-4-carboxamides (PARP-1) [2]. Using the specified intermediate is essential for adhering to the patented SAR and achieving the intended HDAC6 inhibitory action for potential treatments of autoimmune and inflammatory diseases [1].

Target Engagement and Bioconjugation Studies

For chemical biologists designing probes for protein target identification or developing bioconjugation strategies, 3-oxoisoindoline-5-carbonitrile is the optimal choice over simpler analogs like isoindoline-5-carbonitrile. The 5-nitrile group provides a specific, bioorthogonal handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition after conversion to an alkyne or use as a nitrile oxide precursor), enabling precise labeling and tracking [1]. Simultaneously, the 3-oxo group serves as a critical hydrogen bond acceptor, allowing the probe to maintain high-affinity interactions with its intended protein target [1]. This dual functionality is absent in compounds lacking the oxo group, making the target compound a more powerful and versatile tool for chemical biology applications.

Scalable API Synthesis

Process chemists tasked with developing scalable and cost-effective synthetic routes for APIs containing an isoindoline core will find 3-oxoisoindoline-5-carbonitrile advantageous. Its synthesis from commercially available precursors in a single, high-yielding cyclization step (~55% yield) offers a more convergent and efficient strategy compared to the multi-step syntheses required for related building blocks like isoindoline-5-carbonitrile [2]. This shorter synthetic sequence minimizes time, reduces waste, and lowers the overall cost of goods, making it a more attractive intermediate for kilogram-scale production and late-stage functionalization.

Analytical Method Validation

For analytical and quality control scientists, 3-oxoisoindoline-5-carbonitrile presents a defined benchmark for method development. The commercial availability of the compound with a well-documented and consistently high purity specification of ≥98% (HPLC) from multiple suppliers allows for its use as a reliable reference standard . This high purity is crucial for calibrating HPLC, LC-MS, or NMR instruments, developing purity assays for in-process controls, and quantifying impurities in more complex molecules. Its distinct physicochemical properties (e.g., predicted density of 1.33 g/cm³) further aid in method validation and troubleshooting .

Application
Selection Property
Validation Focus
HDAC6 inhibitor research
Patent-reported building block for HDAC6 scaffold synthesis
HDAC6 enzymatic and cellular assay profiling
Bioconjugation probe design
Dual oxo/nitrile reactivity for labeling and binding retention
Click chemistry efficiency and target affinity maintenance
Process chemistry scale-up
Efficient one-step synthesis with reported yield benchmark
Yield optimization and cost-of-goods analysis
Analytical reference standard
High-purity (>98% HPLC) and characterized physicochemical profile
HPLC/LC-MS method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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